1-(4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine

Catalog No.
S3984821
CAS No.
M.F
C20H23F3N2O
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]p...

Product Name

1-(4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine

Molecular Formula

C20H23F3N2O

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C20H23F3N2O/c1-26-18-8-6-16(7-9-18)14-24-10-12-25(13-11-24)15-17-4-2-3-5-19(17)20(21,22)23/h2-9H,10-15H2,1H3

InChI Key

KAPJQXOLSQGUJJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3C(F)(F)F

The exact mass of the compound 1-(4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine is 364.17624785 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(4-Methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a synthetic organic compound belonging to the piperazine family. Its structure features a piperazine core substituted with a methoxybenzyl group and a trifluoromethylbenzyl moiety. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making this compound of interest in medicinal chemistry.

Typical of piperazines, including:

  • N-alkylation: Reaction with alkyl halides to form N-alkylated derivatives.
  • Acylation: Reacting with acyl chlorides or anhydrides can yield amides.
  • Reduction: The trifluoromethyl group can undergo reduction under specific conditions, although this is less common due to its stability.
  • Substitution reactions: The methoxy group can be substituted or modified through electrophilic aromatic substitution.

These reactions are important for modifying the compound's structure to enhance its pharmacological properties.

1-(4-Methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine exhibits various biological activities, primarily due to its interaction with neurotransmitter systems. Compounds in this class often show:

  • Antidepressant effects: Similar piperazine derivatives have been explored for their potential as antidepressants.
  • Anxiolytic properties: The structural modifications may contribute to reduced anxiety levels in preclinical models.
  • Antipsychotic activity: Some analogs have been investigated for their efficacy in treating schizophrenia and related disorders.

The exact mechanisms of action are still under investigation, but they likely involve modulation of serotonin and dopamine receptors.

Synthesis of 1-(4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine can be achieved through several methods:

  • N-Alkylation of Piperazine:
    • Start with piperazine and react it with 4-methoxybenzyl bromide and 2-(trifluoromethyl)benzyl bromide under basic conditions (e.g., sodium hydride or potassium carbonate).
    • The reaction typically occurs in a solvent such as dimethylformamide or acetonitrile at elevated temperatures.
  • Multi-step Synthesis:
    • Initial formation of the piperazine ring followed by sequential substitution with the methoxy and trifluoromethyl groups.
    • This method allows for better control over the substitution patterns and yields higher purity products.
  • Use of Catalysts:
    • Employing palladium-catalyzed cross-coupling reactions can enhance yields and selectivity when forming complex structures.

1-(4-Methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antidepressants or anxiolytics.
  • Research Tools: Used in studies investigating neurotransmitter systems and receptor interactions.
  • Chemical Probes: Its unique structure may serve as a probe in biological assays to elucidate mechanisms of action for similar compounds.

Studies investigating the interactions of 1-(4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine with various biological targets are essential for understanding its pharmacological profile.

  • Receptor Binding Assays: Evaluate affinity and selectivity towards serotonin and dopamine receptors.
  • In Vivo Studies: Assess behavioral outcomes in animal models to determine anxiolytic or antidepressant effects.
  • Metabolic Studies: Investigate metabolic pathways and potential toxicity using liver microsomes or cell lines.

Several compounds share structural similarities with 1-(4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine. Here are some notable examples:

Compound NameStructureUnique Features
1-[4-(Trifluoromethyl)benzyl]piperazineStructureLacks the methoxy group, focusing solely on trifluoromethyl substitution.
1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazineStructureContains a tosyl group, enhancing solubility and stability.
1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazineStructureIncorporates a nitro group which may alter biological activity significantly.

Uniqueness

The uniqueness of 1-(4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine lies in its dual substitution pattern that combines both methoxy and trifluoromethyl groups. This combination potentially enhances its pharmacological profile, making it a candidate for further research into therapeutic applications.

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Exact Mass

364.17624785 g/mol

Monoisotopic Mass

364.17624785 g/mol

Heavy Atom Count

26

Dates

Last modified: 04-15-2024

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